Boc-D-His(DNp)-OH.IPA

Vue d'ensemble

Description

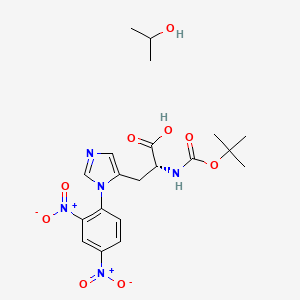

Boc-D-His(DNp)-OH.IPA: is a chemical compound known as N-α-tert-Butyloxycarbonyl-N-im-dinitrophenyl-D-histidine isopropanol. It is a derivative of histidine, an essential amino acid, and is commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dinitrophenyl (DNP) group, which are used to protect the amino and imidazole groups of histidine, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-His(DNp)-OH.IPA typically involves the following steps:

Protection of the Amino Group: The amino group of histidine is protected using a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Protection of the Imidazole Group: The imidazole group of histidine is protected using a dinitrophenyl (DNP) group. This is done by reacting the Boc-protected histidine with 2,4-dinitrofluorobenzene.

Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain Boc-D-His(DNp)-OH.

Isopropanol Solvation: The purified compound is then dissolved in isopropanol to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may involve large-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Boc-D-His(DNp)-OH.IPA undergoes deprotection reactions to remove the Boc and DNP protecting groups. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid. The DNP group is removed using thiophenol.

Peptide Coupling Reactions: The compound is used in peptide synthesis, where it undergoes coupling reactions with other amino acids to form peptide bonds. Common reagents for these reactions include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS).

Common Reagents and Conditions:

Trifluoroacetic Acid: Used for Boc group removal.

Thiophenol: Used for DNP group removal.

Dicyclohexylcarbodiimide (DCC): Used for peptide coupling.

N-Hydroxysuccinimide (NHS): Used as a coupling agent.

Major Products Formed:

Deprotected Histidine: Formed after removal of Boc and DNP groups.

Peptides: Formed through coupling reactions with other amino acids.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Boc-D-His(DNp)-OH.IPA is widely used in the synthesis of peptides, which are important in various fields such as drug development and biochemical research.

Biology:

Protein Engineering: The compound is used in the synthesis of peptides that are incorporated into proteins for studying protein structure and function.

Medicine:

Drug Development: Peptides synthesized using this compound are used in the development of peptide-based drugs for various diseases.

Industry:

Biotechnology: The compound is used in the production of synthetic peptides for use in biotechnology applications, such as enzyme inhibitors and diagnostic reagents.

Mécanisme D'action

Mechanism of Action: Boc-D-His(DNp)-OH.IPA acts as a protected histidine derivative in peptide synthesis. The Boc and DNP groups protect the amino and imidazole groups of histidine, respectively, during the synthesis process. These protecting groups are selectively removed under specific conditions to reveal the reactive groups of histidine, allowing it to participate in peptide bond formation.

Molecular Targets and Pathways:

Amino Group Protection: The Boc group protects the amino group of histidine, preventing unwanted reactions during peptide synthesis.

Imidazole Group Protection: The DNP group protects the imidazole group of histidine, ensuring selective reactions during synthesis.

Comparaison Avec Des Composés Similaires

Boc-His(DNp)-OH: Similar to Boc-D-His(DNp)-OH.IPA but without the isopropanol solvation.

Boc-His(Bzl)-OH: A Boc-protected histidine derivative with a benzyl group instead of a DNP group.

Boc-His(Trt)-OH: A Boc-protected histidine derivative with a trityl group instead of a DNP group.

Uniqueness: this compound is unique due to its specific combination of Boc and DNP protecting groups, which provide selective protection for the amino and imidazole groups of histidine. The isopropanol solvation enhances its solubility and stability, making it suitable for various applications in peptide synthesis.

Activité Biologique

Boc-D-His(DNp)-OH.IPA, also known as Nα-Boc-Nim-(2,4-dinitrophenyl)-D-histidine isopropanol solvate, is a derivative of histidine that plays a significant role in peptide synthesis and drug development. This compound is characterized by its protective Boc (tert-butyloxycarbonyl) group and the dinitrophenyl (Dnp) moiety, which enhance its utility in various biological applications.

- Molecular Formula : CHNO · CHO

- Molecular Weight : 481.5 g/mol

- CAS Number : 25024-53-7

The Boc group serves as a protective agent during peptide synthesis, allowing for selective modifications without compromising the overall structure. The Dnp group is stable under acidic conditions but can be removed using nucleophiles, facilitating the purification of synthesized peptides .

1. Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its ability to form stable solvates with solvents like isopropyl alcohol makes it an ideal candidate for synthesizing complex peptides. The Dnp group aids in the selective removal of protecting groups, resulting in high-purity peptides essential for pharmaceutical applications .

2. Drug Development

The unique structure of this compound allows for the design of novel drug candidates targeting specific biological pathways. The Dnp moiety can facilitate interactions with biological systems, enhancing the efficacy of therapeutic agents while minimizing side effects. Researchers have modified this compound to improve its pharmacokinetic properties, making it a valuable tool in drug development .

3. Bioconjugation

This compound is instrumental in bioconjugation processes, where it aids in attaching drugs or labels to biomolecules. Such applications are particularly beneficial in creating targeted therapies and diagnostic agents for cancer treatment. The Dnp group enhances the binding affinity and specificity of conjugated molecules .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study focusing on the antitumor properties of peptide derivatives including this compound, various concentrations were tested on cancer cell lines such as MCF-7 and HUH-7. The results indicated that modifications to the peptide structure significantly influenced cytotoxicity and selectivity towards tumor cells. The use of CCK-8 assays revealed that certain derivatives exhibited enhanced activity compared to their parent compounds, suggesting that structural modifications could optimize therapeutic efficacy .

Propriétés

IUPAC Name |

(2R)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPXPRCGGOALQD-UTONKHPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204125-03-1 | |

| Record name | D-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-(2,4-dinitrophenyl)-, compd. with 2-propanol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204125-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.